molecular formula C11H11BrIN3O B569404 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-91-1

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B569404
CAS No.: 1416713-91-1
M. Wt: 408.037
InChI Key: DGCHNGCFSBVHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that contains both bromine and iodine atoms

Preparation Methods

The synthesis of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine and iodine atoms: Halogenation reactions are employed to introduce the bromine and iodine atoms at specific positions on the pyrazolo[3,4-b]pyridine core.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the use of protecting groups and subsequent deprotection to attach the tetrahydro-2H-pyran-2-yl moiety.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, identified by its CAS number 1416713-91-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrIN3OC_{11}H_{11}BrIN_3O with a molecular weight of 408.03 g/mol. The compound features a unique combination of halogenated groups and a tetrahydropyran ring, contributing to its distinct chemical and biological properties.

Structural Formula

Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Klebsiella planticola. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.9 μg/mL, indicating significant potency against these pathogens .

Anticancer Properties

The compound has been evaluated for its anticancer properties as well. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics. For example, one study reported an IC50 value of 19.70 ± 0.89 μM for a related pyrazolo compound against cancer cells, suggesting that structural modifications can enhance biological efficacy .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cellular signaling pathways. These interactions may induce conformational changes in target proteins, affecting functions such as cell proliferation and apoptosis .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus3.9 μg/mL
AnticancerVarious cancer cell lines19.70 ± 0.89 μM
Enzyme InhibitionGlucosidaseNot specified

Study 1: Antimicrobial Efficacy

In a study conducted by Mali et al. (2021), derivatives of pyrazolo compounds were synthesized through multicomponent reactions and tested against five strains of bacteria and fungi. The results indicated that several compounds exhibited effective antimicrobial properties with notable selectivity against Gram-positive bacteria.

Study 2: Anticancer Activity

A comprehensive evaluation by Pradeep et al. (2019) focused on the anticancer potential of pyrazolo derivatives. The study revealed that certain compounds not only inhibited cancer cell growth but also induced apoptosis through the activation of specific signaling pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has yet to be thoroughly characterized; however, preliminary data suggest that factors such as chemical structure and route of administration significantly influence its bioavailability and therapeutic efficacy .

Safety Profile

The safety profile indicates moderate toxicity in preliminary studies; however, further investigations are required to establish comprehensive toxicity data across various biological systems.

Properties

IUPAC Name

5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCHNGCFSBVHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.